Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that features a unique structure combining multiple functional groups. This compound is part of the 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves multiple steps. One common method starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form intermediate hydrazine derivatives. These intermediates are then reacted with hydrazonoyl chloride derivatives in the presence of triethylamine to yield the desired 1,3,4-thiadiazole derivatives . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with various molecular targets. The thiadiazole ring is known to disrupt DNA replication processes, which can inhibit the growth of bacterial and cancer cells . The compound may also interact with specific enzymes and proteins, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its combination of functional groups and its specific biological activities. Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,3-Thiadiazole: Exhibits similar biological activities but with different reactivity and stability profiles.
1,2,4-Thiadiazole: Used in the development of pharmaceuticals and agrochemicals.
These compounds share the thiadiazole ring but differ in their substitution patterns and overall structures, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C21H13N3O5S |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C21H13N3O5S/c1-28-20(27)12-8-6-11(7-9-12)16-15-17(25)13-4-2-3-5-14(13)29-18(15)19(26)24(16)21-23-22-10-30-21/h2-10,16H,1H3 |
InChI Key |
RPBAJDSGONSMDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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